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molecular formula C15H22N2O2 B7779174 Bis(4-isocyanatocyclohexyl)methane CAS No. 28605-81-4

Bis(4-isocyanatocyclohexyl)methane

Cat. No. B7779174
M. Wt: 262.35 g/mol
InChI Key: KORSJDCBLAPZEQ-UHFFFAOYSA-N
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Patent
US03931113

Procedure details

1.57 moles toluene diisocyanate of 80% 2,4- and 20% 2,6- isomers; urethane content 14.7%; NCO 0.05%; Inh. V. 1.69
Quantity
1.57 mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,6- isomers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[N:9]=[C:10]=[O:11])N=C=O.[NH2:14][C:15]([O:17]CC)=O>>[CH2:2]1[CH:3]([CH2:1][CH:2]2[CH2:13][CH2:12][CH:8]([N:9]=[C:10]=[O:11])[CH2:7][CH2:3]2)[CH2:7][CH2:8][CH:12]([N:14]=[C:15]=[O:17])[CH2:13]1

Inputs

Step One
Name
Quantity
1.57 mol
Type
reactant
Smiles
CC=1C(N=C=O)=CC(N=C=O)=CC1
Step Two
Name
2,4-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2,6- isomers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US03931113

Procedure details

1.57 moles toluene diisocyanate of 80% 2,4- and 20% 2,6- isomers; urethane content 14.7%; NCO 0.05%; Inh. V. 1.69
Quantity
1.57 mol
Type
reactant
Reaction Step One
[Compound]
Name
2,4-
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
2,6- isomers
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3](=[CH:7][C:8](=[CH:12][CH:13]=1)[N:9]=[C:10]=[O:11])N=C=O.[NH2:14][C:15]([O:17]CC)=O>>[CH2:2]1[CH:3]([CH2:1][CH:2]2[CH2:13][CH2:12][CH:8]([N:9]=[C:10]=[O:11])[CH2:7][CH2:3]2)[CH2:7][CH2:8][CH:12]([N:14]=[C:15]=[O:17])[CH2:13]1

Inputs

Step One
Name
Quantity
1.57 mol
Type
reactant
Smiles
CC=1C(N=C=O)=CC(N=C=O)=CC1
Step Two
Name
2,4-
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
2,6- isomers
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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